7-Methoxypyrimido[4,5-b]quinolin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 7-Methoxypyrimido[4,5-b]quinolin-2-amine typically involves multi-component reactions. One common synthetic route includes the use of quinoline derivatives and isatins, employing barbituric or thiobarbituric acid, amines, and aldehydes . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
7-Methoxypyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7-Methoxypyrimido[4,5-b]quinolin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxypyrimido[4,5-b]quinolin-2-amine involves its interaction with molecular targets such as tyrosine kinases and DNA phosphodiesterases. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer research .
Comparison with Similar Compounds
7-Methoxypyrimido[4,5-b]quinolin-2-amine can be compared to other pyrimido[4,5-b]quinoline derivatives, such as:
5-Deazaflavins: These compounds share a similar structural motif and have been studied for their biological activities.
Quinolin-2-ones: Known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Phenanthridin-6-ones: These compounds are important in drug development and have applications in various therapeutic areas.
The uniqueness of this compound lies in its specific molecular interactions and the potential for targeted therapeutic applications .
Properties
IUPAC Name |
7-methoxypyrimido[4,5-b]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJRBDRCVNUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.